molecular formula C18H20N4O2 B2609611 1,3-dimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946378-73-0

1,3-dimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2609611
CAS No.: 946378-73-0
M. Wt: 324.384
InChI Key: XFVWWQWJNJAIGF-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for developing new therapeutic agents. Its unique structure, which includes a pyrido[2,3-d]pyrimidine core, allows for diverse chemical modifications, making it a versatile candidate for drug discovery and development.

Mechanism of Action

Target of Action

The primary target of 1,3-dimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is currently unknown. The compound belongs to the pyrido[2,3-d]pyrimidine class of molecules, which have been found to exhibit a broad spectrum of biological activities . Some derivatives of this class have been identified as inhibitors of various kinases , suggesting that this compound may also target similar proteins.

Mode of Action

Based on the known activities of related compounds, it is possible that it interacts with its targets by binding to their active sites and inhibiting their function .

Biochemical Pathways

If it acts as a kinase inhibitor like some of its analogs , it could potentially affect a variety of cellular processes, including cell proliferation, apoptosis, and signal transduction.

Result of Action

If it acts as a kinase inhibitor, it could potentially inhibit cell proliferation and induce apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-diaminopyrimidine and 3-phenylpropylamine.

    Cyclization: The initial step involves the cyclization of 2,4-diaminopyrimidine with an appropriate aldehyde or ketone to form the pyrido[2,3-d]pyrimidine core.

    Alkylation: Subsequent alkylation of the pyrido[2,3-d]pyrimidine core with methyl iodide introduces the 1,3-dimethyl groups.

    Amidation: The final step involves the amidation reaction with 3-phenylpropylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: N-oxides of the pyrido[2,3-d]pyrimidine core.

    Reduction: Reduced forms of the pyrido[2,3-d]pyrimidine core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.

    Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit the proliferation of cancer cells.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine derivatives: These include compounds with different substituents on the pyrido[2,3-d]pyrimidine core, such as 1,3-dimethyl-5-amino-pyrido[2,3-d]pyrimidine-2,4-dione.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar core structure but with a pyrazole ring fused to the pyrimidine.

    Quinazoline derivatives: These compounds share a similar bicyclic structure but with a different arrangement of nitrogen atoms.

Uniqueness

1,3-Dimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a kinase inhibitor make it a valuable compound for further research and development.

Properties

IUPAC Name

1,3-dimethyl-5-(3-phenylpropylamino)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-21-16-15(17(23)22(2)18(21)24)14(10-12-20-16)19-11-6-9-13-7-4-3-5-8-13/h3-5,7-8,10,12H,6,9,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVWWQWJNJAIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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